molecular formula C12H15F3N2 B3104803 (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine CAS No. 1499890-32-2

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Cat. No. B3104803
CAS RN: 1499890-32-2
M. Wt: 244.26 g/mol
InChI Key: ITJURBZKMIASJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen atom. In this case, the nitrogen atom is part of a pyrrolidine ring, which is a type of secondary amine. The compound also contains a trifluoromethyl group attached to a phenyl ring, which could potentially affect its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl ring, and a trifluoromethyl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating properties of the pyrrolidine ring and the electron-withdrawing properties of the trifluoromethyl group. This could potentially make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the specific functional groups present. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .

Scientific Research Applications

  • Catalytic Applications : The derivatives of methanamine, including those structurally similar to (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, have been explored for their catalytic properties. For instance, palladacycles derived from such compounds have shown good activity and selectivity in catalysis, where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Photocytotoxicity and Cellular Imaging : Certain iron(III) complexes containing methanamine derivatives have exhibited significant photocytotoxic properties in red light, making them potential candidates for applications in cellular imaging and cancer treatment (Basu et al., 2014).

  • Hydrogen Bonding and Molecular Structure Studies : The properties of hydrogen bonding in pyrrolide-imine Schiff base compounds, related to (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, have been investigated to understand their molecular structures and interactions (Akerman & Chiazzari, 2014).

  • Scaffold in Peptide Sequences : A scaffold derived from similar compounds has been utilized in stabilizing parallel turn conformations in short peptide sequences, which is valuable in protein engineering and drug design (Bucci et al., 2018).

  • Synthesis of Schiff Bases : Methanamine derivatives are used in the synthesis of Schiff bases, which have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Anticancer Activity : Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, which are structurally related to (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, have shown promising anticancer activity (Mbugua et al., 2020).

  • Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness comparable to standard drugs (Kumar et al., 2012).

  • Anion Detection : Compounds with similar structures have been used in the development of sensors for anion detection in aqueous solutions, demonstrating the potential for environmental monitoring (Zhang et al., 2019).

properties

IUPAC Name

[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-9(8-16)3-4-11(10)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJURBZKMIASJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190914
Record name Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

CAS RN

1499890-32-2
Record name Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499890-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.